molecular formula C16H18N4OS B2391698 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide CAS No. 1171705-53-5

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B2391698
CAS No.: 1171705-53-5
M. Wt: 314.41
InChI Key: AFQPRSRXICHHBN-UHFFFAOYSA-N
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Description

The target compound, N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide, is a bis-substituted acetamide derivative featuring two distinct heterocyclic moieties: a 1,3-benzothiazole ring and a 3,5-dimethylpyrazole group. The benzothiazole scaffold is known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, while pyrazole derivatives are recognized for their role in modulating enzyme interactions and metabolic stability .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-8-19(13(3)21)16-17-14-6-4-5-7-15(14)22-16/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQPRSRXICHHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound combines a benzothiazole moiety with a pyrazole derivative, which are both known for their diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Molecular Characteristics

The molecular formula of this compound is C12H14N4SC_{12}H_{14}N_{4}S with a molecular weight of approximately 254.34 g/mol. The structure is characterized by the presence of both benzothiazole and pyrazole rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14N4SC_{12}H_{14}N_{4}S
Molecular Weight254.34 g/mol
Density1.027 g/cm³
Boiling Point232.5 °C
Flash Point97 °C

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. A study demonstrated that related compounds were able to inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Compounds with pyrazole structures have been reported to possess anti-inflammatory properties. In experimental models, such compounds significantly reduced inflammatory markers and cytokine release . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong antitubercular properties .
  • Evaluation of Cytotoxicity : In vitro cytotoxicity studies on human embryonic kidney (HEK-293) cells showed that several derivatives were non-toxic at therapeutic concentrations, supporting their potential as safe therapeutic agents .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
  • Modulation of Immune Response : Anti-inflammatory effects may be attributed to the suppression of pro-inflammatory cytokines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure exhibit antimicrobial properties. The presence of the pyrazole ring enhances these effects, making N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. The benzothiazole component is associated with various pharmacological activities, including the inhibition of cancer cell proliferation.

Anti-inflammatory Effects

The pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. This compound may serve as a starting point for synthesizing more potent anti-inflammatory agents .

Drug Development

A study explored the efficacy of similar compounds in targeting specific cancer types. The findings indicated that modifications to the benzothiazole and pyrazole structures could significantly enhance anticancer activity while minimizing toxicity .

Antimicrobial Testing

Another research project evaluated the antimicrobial effects of related compounds against various bacterial strains. Results showed promising activity against resistant strains, suggesting that this compound could be developed into a novel antibiotic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Pyrazole Moieties

N-(1,3-Benzothiazol-2-yl)acetamide ()
  • Structure : Simplifies the target compound by lacking the pyrazole-ethyl substituent.
  • Key Features : Exhibits a planar benzothiazole-acetamide core stabilized by N–H···O hydrogen bonds (2.09 Å) and π-π stacking (3.54 Å) .
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide (, Compound 2)
  • Structure : Replaces benzothiazole with a piperidine-carboxamide group, retaining the 3,5-dimethylpyrazole moiety.
  • Key Features : The acetyl linker and piperidine ring may enhance conformational flexibility and basicity compared to the rigid benzothiazole system.
  • Comparison : The piperidine group could improve blood-brain barrier penetration, whereas benzothiazole may offer stronger aromatic interactions.

Heterocyclic Acetamide Derivatives with Varied Substituents

2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide ()
  • Structure : Features a pyridazinyl-thiadiazole core instead of benzothiazole.
  • Key Features: The thiadiazole ring introduces sulfur-based hydrogen bond acceptors, while the pyridazinyl group adds hydrogen bond donors.
  • Comparison : The thiadiazole moiety may confer higher metabolic stability compared to benzothiazole but could reduce π-π stacking efficiency.
2-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]thio]-N-methylacetamide ()
  • Structure : Substitutes benzothiazole with a phthalazinyl-thio group.
  • Key Features : The phthalazine ring provides additional nitrogen atoms for hydrogen bonding, and the thioether linker may enhance lipophilicity.
  • Comparison : Increased nitrogen content could improve solubility in polar solvents, contrasting with the benzothiazole’s aromatic hydrophobicity.

Pharmacologically Active Acetamide Derivatives

Goxalapladib ()
  • Structure : A polycyclic acetamide with naphthyridine, trifluoromethyl biphenyl, and methoxyethyl-piperidine groups.
  • Application : Used in atherosclerosis treatment due to its phospholipase A2 inhibitory activity .
  • Comparison : The trifluoromethyl and naphthyridine groups enhance target specificity and resistance to oxidative metabolism, features absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide C₁₆H₁₇N₅OS 335.41 Benzothiazole, 3,5-dimethylpyrazole, ethyl linker Combines π-π stacking (benzothiazole) and hydrophobic interactions (pyrazole)
N-(1,3-Benzothiazol-2-yl)acetamide C₉H₈N₂OS 192.24 Benzothiazole Planar structure with strong hydrogen bonds
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide C₁₄H₂₁N₅O₂ 291.35 Piperidine, 3,5-dimethylpyrazole Enhanced flexibility and basicity
2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide C₁₇H₂₁N₇O₂S 395.46 Pyridazinyl, thiadiazole Sulfur-based hydrogen bond acceptors
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl biphenyl, methoxyethyl-piperidine Phospholipase A2 inhibition; high target specificity

Key Research Findings and Insights

  • Hydrogen Bonding and Stability : Benzothiazole-containing analogs (e.g., ) exhibit robust hydrogen bonding networks (N–H···O, 2.09 Å), which are critical for crystal packing and thermal stability. Pyrazole-substituted derivatives may introduce additional C–H···N interactions, as observed in related pyrazole-acetamide structures .
  • Bioactivity Correlations : Compounds with trifluoromethyl groups (e.g., Goxalapladib) show enhanced metabolic stability and target affinity, suggesting that introducing electron-withdrawing groups to the target compound could improve its pharmacokinetic profile .

Preparation Methods

Benzothiazole Ring Formation

Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or their equivalents. For example, 2-aminothiophenol reacts with acetic anhydride under reflux to yield 2-methylbenzothiazole, which can be functionalized further. Adapting this approach:

$$
\text{2-Aminothiophenol} + \text{Acetic Anhydride} \xrightarrow{\Delta, \text{Toluene}} \text{1,3-Benzothiazol-2-yl Acetate} + \text{Byproducts}
$$

Key Conditions :

  • Solvent : Toluene or xylene (anhydrous).
  • Temperature : 110–150°C (reflux).
  • Catalyst : None required, though acid catalysts (e.g., H₂SO₄) may accelerate cyclization.

Functionalization for Amidation

To introduce the acetamide group, the benzothiazole nitrogen must be deprotonated and reacted with an acylating agent. For example, N-chloroacetylation using chloroacetyl chloride in the presence of a base:

$$
\text{1,3-Benzothiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}2} \text{N-(1,3-Benzothiazol-2-yl)chloroacetamide}
$$

Purification : Recrystallization from ethanol or isopropyl alcohol.

Synthesis of Intermediate B: 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethylamine

Pyrazole Ring Formation

The 3,5-dimethylpyrazole core is synthesized via cyclocondensation of acetylacetone with hydrazine:

$$
\text{Acetylacetone} + \text{Hydrazine Hydrate} \xrightarrow{\text{EtOH}, \Delta} \text{3,5-Dimethyl-1H-pyrazole} + \text{H}_2\text{O}
$$

Optimization :

  • Solvent : Ethanol or aqueous ethanol.
  • Temperature : 60–80°C (2–4 hours).
  • Yield : >85%.

Ethylamine Sidechain Introduction

The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride under basic conditions:

$$
\text{3,5-Dimethyl-1H-pyrazole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine}
$$

Key Considerations :

  • Base : Potassium carbonate or sodium hydride.
  • Solvent : DMF or acetonitrile.
  • Temperature : 50–70°C (6–12 hours).

Coupling Intermediates A and B: Acetamide Bridge Formation

Amidation Reaction

Intermediate A (chloroacetamide derivative) reacts with Intermediate B (ethylamine) in a nucleophilic substitution:

$$
\text{N-(1,3-Benzothiazol-2-yl)chloroacetamide} + \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine} \xrightarrow{\text{Base}, \text{Solvent}} \text{Target Compound} + \text{HCl}
$$

Optimized Protocol :

  • Solvent : Dry xylene or toluene (anhydrous conditions critical).
  • Base : Triethylamine or K₃PO₄ (2–3 equiv).
  • Temperature : 120–150°C (reflux, 8–24 hours).
  • Workup : Cool, add ethanol to precipitate product, filter, recrystallize.

Yield : 70–80% (estimated from analogous reactions).

Impurity Analysis and Mitigation Strategies

Common Byproducts

  • N-(Arylalkyl)-1-R-2,2-dioxo-1H-benzothiazin-4-amines : Formed via hydrolysis of the acetamide group in the presence of water.
  • Di-alkylated Products : Result from over-alkylation of the pyrazole nitrogen.

Countermeasures

  • Moisture Control : Use anhydrous solvents and inert atmosphere (N₂/Ar).
  • Stoichiometry : Limit alkylating agent to 1.1–1.3 equiv.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Scalability and Industrial Considerations

Solvent Selection

Solvent Boiling Point (°C) Dielectric Constant Suitability
Xylene 138–144 2.3 High (anhydrous, high-temp reactions)
DMF 153 36.7 Moderate (polar aprotic, but hygroscopic)
Acetonitrile 82 37.5 Low (limited solubility for intermediates)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide?

The synthesis involves multi-step reactions, including cyclocondensation and functional group coupling. Key parameters include:

  • Temperature control : Maintaining 60–80°C during amide bond formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocyclic intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms structural integrity, particularly the benzothiazole and pyrazole moieties .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What structural features contribute to its potential biological activity?

  • The 3,5-dimethylpyrazole group enhances lipophilicity, improving membrane permeability .
  • The benzothiazole core is associated with antimicrobial and anticancer activities in analogous compounds .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

  • Molecular docking : Screens against protein databases (e.g., PDB) to identify binding affinities for kinases or antimicrobial targets .
  • Quantum chemical calculations : Predicts reactive sites for electrophilic/nucleophilic interactions using DFT/B3LYP methods .
  • ADMET profiling : Estimates pharmacokinetic properties (e.g., bioavailability) via tools like SwissADME .

Q. What experimental design strategies minimize variability in bioactivity assays?

  • DoE (Design of Experiments) : Optimizes variables (e.g., concentration, pH) using factorial designs to reduce trial-and-error approaches .
  • Positive/Negative controls : Includes reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate assay sensitivity .

Q. How do structural modifications influence its antimicrobial efficacy?

  • Pyrazole substitution : Replacing 3,5-dimethyl groups with electron-withdrawing groups (e.g., nitro) alters activity against Gram-negative bacteria .
  • Benzothiazole functionalization : Adding sulfonamide groups enhances solubility and target specificity .

Q. What mechanisms explain contradictory bioactivity data across studies?

  • Strain-specific responses : Variability in microbial resistance profiles requires standardized testing (e.g., CLSI guidelines) .
  • Redox interference : Thiol-containing media components may quench reactive oxygen species generated by the compound .

Q. How can reaction fundamentals inform scalable synthesis?

  • Kinetic studies : Identifies rate-limiting steps (e.g., amide coupling) for process intensification .
  • Membrane technologies : Enhances separation efficiency of intermediates, reducing solvent waste .

Methodological Recommendations

  • For mechanistic studies : Use fluorescence quenching assays to probe DNA intercalation or protein binding .
  • For data reproducibility : Adopt open-access spectral databases (e.g., PubChem) to cross-validate NMR/MS results .
  • For interdisciplinary collaboration : Integrate synthetic chemistry with computational biology to accelerate lead optimization .

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